molecular formula C17H33N3S B395027 8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione

8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B395027
M. Wt: 311.5g/mol
InChI Key: QOIURHIDGGINBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[45]decane-3-thione is a chemical compound with the molecular formula C17H33N3S It is part of the triazaspirodecane family, which is known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of appropriate amines with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazaspirodecane ring structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazaspirodecane derivatives.

Scientific Research Applications

8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazaspiro[4.5]decane-3-thione, 2-(3-methylbutyl): This compound shares a similar core structure but differs in the substituents attached to the spirocyclic ring.

    Other Triazaspirodecane Derivatives: Various derivatives with different substituents exhibit unique properties and applications.

Uniqueness

8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[45]decane-3-thione is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H33N3S

Molecular Weight

311.5g/mol

IUPAC Name

8-(2-methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C17H33N3S/c1-6-16(4,5)14-7-10-17(11-8-14)18-15(21)20(19-17)12-9-13(2)3/h13-14,19H,6-12H2,1-5H3,(H,18,21)

InChI Key

QOIURHIDGGINBO-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2(CC1)NN(C(=N2)S)CCC(C)C

SMILES

CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)CCC(C)C

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)CCC(C)C

Origin of Product

United States

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